Trimethoprim-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

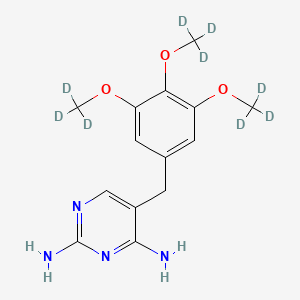

5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662219 | |

| Record name | Trimethoprim-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189460-62-5 | |

| Record name | Trimethoprim-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethoprim-d9: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on Trimethoprim-d9, its chemical structure, and its application as an internal standard in the bioanalysis of Trimethoprim.

Introduction to this compound

This compound is the deuterium-labeled analogue of Trimethoprim, a bacteriostatic antibiotic widely used for the treatment of various bacterial infections.[1] In the realm of analytical chemistry and drug development, this compound serves as an ideal internal standard for the quantification of Trimethoprim in biological matrices such as plasma and urine.[1] Its utility is particularly prominent in sensitive and specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of nine deuterium atoms results in a distinct mass-to-charge ratio (m/z) from the unlabeled drug, while maintaining nearly identical physicochemical properties, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to reliable and precise quantification of Trimethoprim.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Trimethoprim, with the exception of the nine hydrogen atoms on the three methoxy groups being replaced by deuterium atoms.

Chemical Structure of Trimethoprim:

Chemical Structure of this compound:

The nine hydrogen atoms of the three -OCH₃ groups are substituted with deuterium (D).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 5-[(3,4,5-tris(methoxy-d3)phenyl)methyl]pyrimidine-2,4-diamine |

| Synonyms | 2,4-Diamino-5-(3,4,5-tri(methoxy-d3)benzyl)pyrimidine |

| CAS Number | 1189460-62-5 |

| Molecular Formula | C₁₄H₉D₉N₄O₃ |

| Molecular Weight | 299.37 g/mol |

| Appearance | Off-White Solid |

| Storage Temperature | -20°C |

Application in Bioanalytical Methods

This compound is predominantly used as an internal standard in validated bioanalytical methods for the quantification of Trimethoprim in pharmacokinetic and bioequivalence studies. The following sections detail a representative experimental protocol for the simultaneous determination of Trimethoprim and Sulfamethoxazole in human plasma using LC-MS/MS, a common clinical application.

Experimental Protocol: Quantification of Trimethoprim in Human Plasma

This protocol is a synthesized representation of methodologies described in the scientific literature for the quantification of Trimethoprim in human plasma using this compound as an internal standard.[2][3][4][5]

3.1.1. Materials and Reagents

-

Trimethoprim reference standard

-

This compound internal standard

-

Sulfamethoxazole reference standard

-

Control human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

3.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimethoprim and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Trimethoprim stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 20 nM.[3]

3.1.3. Sample Preparation

-

Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

-

Add 400 µL of the internal standard working solution (20 nM this compound in acetonitrile) to each well.[3] This step facilitates protein precipitation.

-

Vortex the plate for 5 minutes at 500 rpm to ensure thorough mixing and protein precipitation.[3]

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[3]

-

Reconstitute the dried residue in 100 µL of a 1:3 methanol:water solution.[3]

-

Vortex the plate for 5 minutes at 500 rpm before analysis.[3]

3.1.4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1200 series or equivalent[2]

-

Mass Spectrometer: Agilent 6460 series triple quadrupole or equivalent[2]

-

Analytical Column: Biphenyl column or a C18 column (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm)[2][3]

-

Mobile Phase A: Water with 0.1% formic acid[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

-

Flow Rate: 0.75 mL/min[2]

-

Injection Volume: 10 µL[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

-

MS/MS Transitions:

-

Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1

-

This compound: Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 230.1 (or other suitable product ion)

-

Quantitative Data and Method Validation

The performance of bioanalytical methods utilizing this compound is rigorously assessed through a validation process. Key validation parameters are summarized in the tables below, compiled from various studies.

Linearity and Range

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Trimethoprim | Dried Plasma Spots | 100 - 50,000 | >0.99 | [2] |

| Trimethoprim | Dried Urine Spots | 500 - 250,000 | >0.99 | [2] |

| Trimethoprim | Serum | 1.2 - 40 (µg/mL) | 0.9954 | [4][5] |

Accuracy and Precision

Intra-day and Inter-day Precision and Accuracy for Trimethoprim in Dried Plasma Spots [2]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 100 | 8.5 | 105.0 | 9.2 | 103.0 |

| Low | 300 | 6.2 | 102.3 | 7.8 | 101.7 |

| Mid | 4,000 | 5.1 | 101.5 | 6.5 | 100.8 |

| High | 40,000 | 4.8 | 100.3 | 5.9 | 100.5 |

Intra-assay and Inter-assay Precision for Trimethoprim in Serum [4][5]

| Parameter | Value |

| Intra-assay Precision (%CV) | <7% |

| Inter-assay Precision (%CV) | <10% |

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantification of Trimethoprim in a biological matrix using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Trimethoprim-d9 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Trimethoprim-d9 as an internal standard in quantitative bioanalysis. It is designed to offer a comprehensive resource for professionals in drug development and analytical research, detailing the underlying principles, experimental methodologies, and data interpretation.

Core Principle: The 'Gold Standard' of Bioanalysis

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical process. The purpose of the internal standard is to correct for the variability inherent in sample preparation and analysis.

Deuterium-labeled stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" in bioanalysis.[1][2] this compound is a form of trimethoprim where nine hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (trimethoprim) and the internal standard (this compound), while their nearly identical chemical and physical properties ensure they behave almost identically throughout the analytical workflow.[2][3] This includes extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source.[1][3]

By measuring the ratio of the analyte response to the internal standard response, variations that can occur during sample preparation, injection volume, and ionization are effectively normalized.[4] This normalization leads to a significant improvement in the accuracy and precision of the quantification.[5]

Mechanism of Action of Trimethoprim

While the primary focus of this guide is on the analytical application of this compound, understanding the therapeutic mechanism of trimethoprim provides context for its importance. Trimethoprim is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase (DHFR).[6] This enzyme is crucial for the bacterial synthesis of tetrahydrofolic acid (THF), an essential precursor for the synthesis of nucleotides, and consequently, bacterial DNA and RNA.[7][8] By blocking this pathway, trimethoprim halts bacterial growth and replication.[9] Its affinity for bacterial DHFR is significantly higher than for its mammalian counterpart, which accounts for its selective antibacterial activity.[9]

Below is a diagram illustrating the antibacterial signaling pathway of trimethoprim.

Quantitative Data and Mass Spectrometry Parameters

The accurate quantification of trimethoprim using this compound as an internal standard relies on precise mass spectrometry settings. The following tables summarize key quantitative data for the analysis of trimethoprim and its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Trimethoprim and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Trimethoprim | 291.16 | 230.17 | 123.70 |

| This compound | 300.37 | 239.17 (inferred) | 123.70 (inferred) |

Data compiled from multiple sources. The precursor ion for this compound reflects a +9 mass shift from trimethoprim. Product ions are inferred based on the fragmentation pattern of trimethoprim.

Table 2: Typical Method Validation Data for Trimethoprim Quantification using this compound Internal Standard

| Parameter | Typical Value | Reference |

| Recovery | 92.23% - 104.5% | [10] |

| Intra-day Precision (CV%) | < 6% - 14% | [2][9] |

| Inter-day Precision (CV%) | < 10% - 24% | [2][9] |

| Accuracy | 98.51% - 102.5% |

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of trimethoprim in a biological matrix (e.g., plasma, serum, urine) using this compound as an internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules like trimethoprim from biological matrices.

-

Aliquoting: Transfer a small volume (e.g., 50 µL) of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) to each tube.

-

Precipitation: Add a larger volume of cold organic solvent (e.g., acetonitrile) to precipitate the proteins. A typical ratio is 3:1 or 4:1 of solvent to sample volume.

-

Vortexing: Vortex the mixture thoroughly for a set period (e.g., 1-5 minutes) to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10-15 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is crucial for resolving trimethoprim from other matrix components.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute trimethoprim.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Capillary Voltage: Approximately 3500-4000 V.

-

Gas Temperature: Around 325-350°C.

-

Gas Flow: Optimized for the specific instrument, typically around 6-12 L/min.

-

Nebulizer Pressure: Approximately 30-50 psi.

-

MRM Transitions: Monitor the precursor to product ion transitions as specified in Table 1.

The diagram below illustrates a typical experimental workflow.

The Logic of Internal Standard Correction

The fundamental advantage of using a deuterated internal standard like this compound is its ability to compensate for variations that can compromise quantitative accuracy. The following diagram illustrates this logical relationship.

Conclusion

This compound serves as an exemplary internal standard for the robust and reliable quantification of trimethoprim in complex biological matrices. Its near-identical physicochemical properties to the parent compound ensure that it effectively tracks and corrects for analytical variability throughout the experimental workflow. By implementing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality, accuracy, and reproducibility of their bioanalytical data, ensuring compliance with regulatory standards and contributing to the successful development of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. html.scirp.org [html.scirp.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Isotopic Purity of Trimethoprim-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Trimethoprim-d9. Deuterated compounds, such as this compound, are crucial as internal standards in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their similar chemical properties to the parent drug but distinct mass.[1][2] This document outlines a common synthetic route, detailed experimental protocols, and the analytical methodologies required to ensure the high isotopic purity of the final product.

Synthesis of this compound

The synthesis of this compound involves the introduction of nine deuterium atoms into the Trimethoprim molecule. This is typically achieved by replacing the hydrogen atoms of the three methoxy groups with deuterium. The general synthetic strategy involves the methylation of a trihydroxy precursor with a deuterated methylating agent.

A common synthetic pathway starts with 3,4,5-trihydroxybenzaldehyde. This precursor is first reacted with a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I), to form 3,4,5-tri(methoxy-d3)benzaldehyde. This deuterated intermediate then undergoes a series of reactions, similar to established Trimethoprim synthesis routes, to yield the final this compound product.[3][4] One such route involves condensation with 3-anilinopropionitrile followed by cyclization with guanidine.[3][5]

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

Trimethoprim-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trimethoprim-d9, a deuterated analog of the synthetic antibacterial agent Trimethoprim. This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for professionals in drug development and microbiological research.

Core Compound Specifications

This compound is a stable, isotopically labeled form of Trimethoprim, where nine hydrogen atoms on the trimethoxybenzyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies as a mass spectrometry internal standard.

| Property | Value | Citation(s) |

| CAS Number | 1189460-62-5 | [1][2] |

| Molecular Formula | C₁₄H₉D₉N₄O₃ | [1][2] |

| Molecular Weight | 299.37 g/mol | [1][2] |

Mechanism of Action: Inhibition of Folate Synthesis

Trimethoprim's antibacterial efficacy stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[3][4] This pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[3][5] By blocking DHFR, Trimethoprim effectively halts bacterial DNA replication and protein synthesis, leading to bacteriostasis.[3]

Notably, Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for its mammalian counterpart, which accounts for its selective toxicity against bacteria.[3] This selective inhibition is a cornerstone of its clinical utility.

Often, Trimethoprim is administered in combination with sulfamethoxazole, a sulfonamide antibiotic. This combination results in a synergistic bactericidal effect by sequentially blocking two key enzymes in the folate pathway.[5] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme acting upstream of DHFR.[3]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The protocol outlined below is a generalized spectrophotometric method.

Principle: DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant DHFR enzyme

-

DHFR Assay Buffer

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Trimethoprim (as a control inhibitor)

-

Test compound (e.g., this compound)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, NADPH, and the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding NADPH and DHF to each well.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

-

Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Pharmacokinetic Study in a Rat Model

This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Trimethoprim. This compound is an ideal internal standard for the LC-MS/MS analysis in such studies.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Dosing: Administer Trimethoprim to the rats via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples from the rats at predetermined time points post-administration.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Extraction: Extract Trimethoprim and the internal standard (this compound) from the plasma samples, typically using protein precipitation or liquid-liquid extraction.[6]

-

LC-MS/MS Analysis: Quantify the concentration of Trimethoprim in the plasma samples using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[7][8]

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

| Pharmacokinetic Parameter | Value (in Rats) | Citation(s) |

| Elimination Half-life (t₁/₂) | ~99 minutes (IV administration) | [9] |

| Clearance | ~40 mL/min/kg (IV administration) | [9] |

| Volume of Distribution (Vd) | ~2097 mL (IV administration) | [9] |

digraph "Pharmacokinetic Study Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Administer Trimethoprim\nto Rat Model"]; sampling [label="Collect Blood Samples\nat Timed Intervals"]; plasma_prep [label="Process Blood to\nObtain Plasma"]; extraction [label="Extract Trimethoprim and\nInternal Standard (this compound)"]; analysis [label="Quantify Drug Concentration\nvia HPLC-MS/MS"]; pk_analysis [label="Calculate Pharmacokinetic\nParameters (Cmax, Tmax, AUC, t1/2)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dosing; dosing -> sampling; sampling -> plasma_prep; plasma_prep -> extraction; extraction -> analysis; analysis -> pk_analysis; pk_analysis -> end; }

Conclusion

This compound is an indispensable tool for researchers and drug development professionals. Its use as an internal standard in pharmacokinetic studies ensures accurate quantification of Trimethoprim. A thorough understanding of Trimethoprim's mechanism of action and the availability of robust experimental protocols are crucial for the continued development of novel antibacterial agents and for optimizing the use of existing therapies. This guide provides a foundational resource to support these endeavors.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 2. communities.springernature.com [communities.springernature.com]

- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of trimethoprim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoprim-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Trimethoprim-d9, a deuterated analog of the antibacterial agent Trimethoprim. This document is intended to serve as a vital resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Trimethoprim, where nine hydrogen atoms on the three methoxy groups have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, a property that is leveraged in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Off-White to White Solid/Powder | |

| Molecular Formula | C₁₄H₉D₉N₄O₃ | [1][2] |

| Molecular Weight | 299.37 g/mol | [1][2][3] |

| Melting Point | 210-212 °C | [4] |

| Storage Temperature | 2-8°C or -20°C Freezer | [3] |

| Purity | >95% (HPLC) | [5] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 1189460-62-5 | [1][2] |

| Synonyms | 2,4-Diamino-5-(3,4,5-tri(methoxy-d3)benzyl)pyrimidine, 5-[(3,4,5-Trimethoxy-d9-phenyl)methyl]-2,4-pyrimidinediamine | [2][3] |

| SMILES String | [2H]C([2H])([2H])Oc1cc(Cc2cnc(N)nc2N)cc(OC([2H])([2H])[2H])c1OC([2H])([2H])[2H] | [3] |

| InChI Key | IEDVJHCEMCRBQM-GQALSZNTSA-N | [3] |

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | Reference(s) |

| Water | 0.67 mg/mL | Requires sonication | [6] |

| DMSO | 50 mg/mL | Requires sonication; hygroscopic | [6] |

Note: Solubility data for this compound is limited; data for the parent compound, Trimethoprim, indicates it is very slightly soluble in water and slightly soluble in alcohol.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim functions as a bacteriostatic antibiotic by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolic acid (THF), a precursor for the synthesis of nucleotides and certain amino acids necessary for bacterial DNA replication and survival. Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.

Mechanism of action of Trimethoprim.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantitative analysis of Trimethoprim in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published research.

Quantification of Trimethoprim in Human Plasma by LC-MS/MS

This protocol describes a common method for determining the concentration of Trimethoprim in human plasma, a critical aspect of pharmacokinetic studies.

Sample Preparation (Protein Precipitation): [3]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Add 200 µL of a working solution of this compound (e.g., 100 ng/mL in acetonitrile) as the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for injection.

Chromatographic Conditions: [1]

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm particle size

-

Mobile Phase A: Water with 0.1% (v/v) formic acid

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid

-

Gradient: Start with 10% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to 10% B and equilibrate for 1.5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions: [1]

-

Mass Spectrometer: Agilent 6410 Series Triple Quadrupole or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trimethoprim: m/z 291.1 → 230.1

-

This compound (IS): m/z 300.2 → 239.2

-

-

Fragmentor Voltage: 140 V

-

Collision Energy: 25 V

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 50 psi

Analytical workflow using an internal standard.

Logical Relationship: Trimethoprim and this compound

The relationship between Trimethoprim and its deuterated analog is fundamental to its application in analytical chemistry.

Relationship between Trimethoprim and this compound.

Conclusion

This compound is an indispensable tool for the accurate quantification of Trimethoprim in complex biological matrices. Its physical and chemical properties are nearly identical to the parent drug, with the exception of its increased mass due to deuterium labeling. This key difference allows it to serve as an ideal internal standard, co-eluting with the analyte and experiencing similar matrix effects and ionization suppression, thereby ensuring high precision and accuracy in LC-MS/MS-based bioanalytical methods. The detailed protocols and conceptual diagrams provided in this guide offer a robust foundation for researchers and drug development professionals working with this essential compound.

References

- 1. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 甲氧苄啶-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Trimethoprim-d9 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Trimethoprim-d9 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for use as an internal standard in quantitative analyses. This guide offers an in-depth explanation of the data and methodologies presented in a typical this compound CoA.

Understanding the Basics: What is this compound?

This compound is a deuterated form of Trimethoprim, a bacteriostatic antibiotic. In this compound, nine hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry.[1] This property makes it an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis of Trimethoprim in various matrices by methods such as liquid chromatography-mass spectrometry (LC-MS).[2]

Key Information on a Certificate of Analysis

A Certificate of Analysis for this compound provides essential information about the compound and the specific lot.

Table 1: General Product Information

| Parameter | Description | Example Value |

| Product Name | The common name of the compound. | This compound |

| Catalog Number | A unique identifier for the product. | Varies by supplier |

| Lot Number | A unique identifier for the specific batch of the product. | Varies by supplier |

| CAS Number | The Chemical Abstracts Service registry number. | 1189460-62-5[3][4] |

| Molecular Formula | The chemical formula of the compound. | C₁₄H₉D₉N₄O₃[3][4] |

| Molecular Weight | The mass of one mole of the compound. | 299.37 g/mol [3][4] |

| Storage Conditions | The recommended temperature for storing the product. | 2-8°C[3] |

| Retest Date | The date by which the material should be re-analyzed to ensure it still meets specifications. | Varies by supplier |

Quantitative Analytical Data

The core of the CoA is the quantitative data that confirms the quality of the this compound standard. This data is typically presented in a tabular format.

Table 2: Analytical Specifications and Results

| Test | Method | Specification | Result |

| Purity (Chemical) | HPLC | ≥98.0% | 99.5% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation | 99.2% |

| Residual Solvents | ¹H NMR / GC-MS | As per USP <467> | Complies |

| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for understanding and reproducing the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A typical HPLC method for Trimethoprim involves a reversed-phase column.[5]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 150 mm (or similar).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at a specific wavelength, often 254 nm or 280 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or mobile phase).

-

Quantification: The peak area of this compound is compared to the total peak area of all components in the chromatogram to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, it verifies the correct placement of the non-deuterated protons.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Interpretation: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for the Trimethoprim structure, confirming the identity of the compound. The absence of signals corresponding to the deuterated positions further verifies the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a direct infusion source. High-resolution mass spectrometry (HRMS) is often used for accurate mass determination.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for Trimethoprim.

-

Analysis:

-

Identity: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The measured mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight.

-

Isotopic Purity: The mass spectrum will display a distribution of isotopic peaks. The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d₀ to d₉) are used to calculate the isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms.

-

Visualizing the Workflow and Quality Relationships

Understanding the process behind generating a Certificate of Analysis and the interplay between different analytical tests is crucial for appreciating the quality of the reference standard.

References

A Technical Guide to Trimethoprim-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Trimethoprim-d9, a deuterated analog of the antibiotic Trimethoprim. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic studies, metabolic research, and other analytical applications.

Introduction to Trimethoprim and its Deuterated Analog

Trimethoprim is a synthetic bacteriostatic antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] It exhibits broad-spectrum activity against a wide array of Gram-positive and Gram-negative aerobic bacteria.[1][2] The therapeutic action of Trimethoprim lies in its ability to disrupt the folic acid synthesis pathway in bacteria, which is essential for the production of nucleotides and certain amino acids, thereby inhibiting bacterial growth and replication.[1][3][4]

This compound is a stable isotope-labeled version of Trimethoprim, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2] Its key advantages in this role include its chemical similarity to the unlabeled analyte and a distinct mass difference, which allows for accurate and precise quantification in complex biological matrices.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes. The table below summarizes key quantitative data from several prominent vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites and Certificates of Analysis (CoA) for the most current and detailed specifications.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| MedchemExpress | HY-B0510S | 99.60% | C₁₄H₉D₉N₄O₃ | 299.37 | 1189460-62-5 |

| United States Biological | T8487-25 | Highly Purified (90% D9, 10% D6) | C₁₄H₉D₉N₄O₃ | Not Specified | Not Specified |

| VIVAN Life Sciences | VLCS-01594 | Not Specified | C₁₄H₉D₉N₄O₃ | 299.37 | 1189460-62-5 |

| Sigma-Aldrich (VETRANAL®) | 32414-10MG | Analytical Standard | C₁₄D₉H₉N₄O₃ | 299.37 | 1189460-62-5 |

| Simson Pharma | Not Specified | Not Specified | Not Specified | Not Specified | 1189460-62-5 |

| Cayman Chemical (Trimethoprim-d3) | Not Specified | ≥99% deuterated forms (d1-d3) | C₁₄H₁₅D₃N₄O₃ | 293.3 | 1189923-38-3 |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Trimethoprim selectively targets and inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the bacterial folic acid metabolic pathway.[1][3][4] Unlike their mammalian counterparts, which obtain folic acid from their diet, bacteria must synthesize it de novo. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][5] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][5] By inhibiting DHFR, Trimethoprim leads to a depletion of THF, thereby halting bacterial growth.[1]

The synergistic combination of Trimethoprim with sulfamethoxazole, which inhibits an earlier step in the folic acid pathway (dihydropteroate synthase), results in a more potent bactericidal effect.[1][5]

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of Trimethoprim.

References

- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

A Comprehensive Technical Guide to the Safe Handling of Trimethoprim-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling precautions for Trimethoprim-d9, a deuterated analogue of the bacteriostatic antibiotic Trimethoprim.[1] The replacement of hydrogen atoms with deuterium, a stable isotope, can alter a compound's metabolic profile, making deuterated compounds like this compound valuable in pharmaceutical research and development.[2][3] However, this structural modification necessitates a thorough understanding of the compound's safety profile to ensure the well-being of laboratory personnel. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound, providing a framework for its safe use in a research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][5] The primary health concerns are related to its acute oral toxicity and potential reproductive toxicity.[4][5][6][7]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 or 4 |

| Reproductive Toxicity | 2 |

| Source: Sigma-Aldrich, Cayman Chemical, Pfizer Inc. Safety Data Sheets[4][5][6][7] |

Hazard Statements:

Precautionary Statements:

-

P201: Obtain special instructions before use.[6]

-

P202: Do not handle until all safety precautions have been read and understood.[4][5][6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][5]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4][5][6][8]

Toxicological Data

While specific toxicological studies on this compound are not extensively available, the toxicological properties of the parent compound, Trimethoprim, are considered relevant. The toxicological properties of Trimethoprim have not been fully investigated.[9]

Acute Toxicity Data for Trimethoprim:

| Route of Administration | Species | Dose |

| Oral LD50 | Rat | 1500 mg/kg |

| Oral LD50 | Mouse | 2000 mg/kg |

| Note: This data is for the non-deuterated parent compound, Trimethoprim. The acute toxicity of this compound is expected to be similar. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be followed for a comprehensive evaluation. These include:

-

OECD 420/423: Acute Oral Toxicity

-

OECD 414: Prenatal Developmental Toxicity Study

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to minimize exposure risks.

4.1. General Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Practices: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[6]

4.2. Specific Precautions for Deuterated Compounds:

Deuterated compounds require additional precautions to prevent isotopic dilution, which can compromise experimental results.[10]

-

Prevention of Hydrogen-Deuterium (H-D) Exchange:

-

Hygroscopicity: If the compound is hygroscopic, handle it in a glove box or a desiccator to prevent moisture absorption.[10]

4.3. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Recommended storage temperature is typically refrigerated at 2-8°C.[4][11]

-

Protect from light.[12]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[9]

Accidental Release and First Aid Measures

5.1. Accidental Release:

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.

-

For large spills, contain the spill and collect the material using a method that minimizes dust generation.

-

Clean the spill area thoroughly.

-

Do not allow the material to enter drains or waterways.[8][9]

5.2. First Aid Measures:

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[8][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety and emergency response workflows.

Caption: General laboratory safety workflow for handling this compound.

Caption: Decision tree for responding to an accidental spill of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material may be considered a hazardous waste.[8] Do not dispose of it down the drain or into the environment.[8][9]

Conclusion

This compound is a valuable tool in pharmaceutical research, but it must be handled with care due to its potential health hazards. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. トリメトプリム-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. トリメトプリム-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.pfizer.com [cdn.pfizer.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. msd.com [msd.com]

The Deuterium Switch: A Technical Guide to the Application of Deuterated Compounds in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of hydrogen with its stable, heavy isotope, deuterium, represents a significant advancement in medicinal chemistry. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably alter the metabolic fate of pharmacologically active compounds. By strengthening the target carbon-hydrogen bond, deuteration can slow metabolic breakdown, leading to an improved pharmacokinetic profile, enhanced safety, and potentially greater efficacy. This technical guide provides an in-depth exploration of the core principles, applications, and developmental methodologies of deuterated compounds in pharmacology, with a focus on quantitative data, experimental protocols, and logical workflows.

Introduction: The Kinetic Isotope Effect in Pharmacology

The foundation of deuterated drug design lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly.[2]

In pharmacology, many drugs are cleared from the body through metabolic processes, often catalyzed by Cytochrome P450 (CYP) enzymes, which frequently involve the oxidative cleavage of C-H bonds.[3] By selectively replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of metabolism at that site can be significantly reduced.[4] This modification can lead to several desirable outcomes:

-

Prolonged Half-life (t½): Slower metabolism extends the drug's duration of action in the body.[5]

-

Increased Exposure (AUC): The total amount of drug the body is exposed to over time is increased.[5]

-

Reduced Peak Plasma Concentrations (Cmax): Slower metabolism can lead to more stable plasma concentrations, avoiding sharp peaks that may be associated with adverse effects.[6]

-

Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.[4][5]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[4]

The first deuterated drug to receive FDA approval was Deutetrabenazine (Austedo®) in 2017, a testament to the viability of this strategy.[4]

Case Studies: Approved Deuterated Pharmaceuticals

The success of deuteration is best illustrated through examples of drugs that have reached the market.

Deutetrabenazine: A Paradigm Shift in Huntington's Disease Treatment

Deutetrabenazine is a deuterated version of tetrabenazine, used to treat chorea (involuntary movements) associated with Huntington's disease.[1] The parent drug, tetrabenazine, is rapidly metabolized at its two methoxy groups.[7] In deutetrabenazine, the six hydrogen atoms on these methoxy groups are replaced with deuterium.

This modification significantly slows the rate of metabolism by the CYP2D6 enzyme system.[8] The result is a longer half-life of the active metabolites (α-HTBZ and β-HTBZ), more stable plasma concentrations, and reduced peak-to-trough fluctuations.[6][8] Clinically, this improved pharmacokinetic profile allows for a lower total daily dose and less frequent dosing compared to tetrabenazine, which translates to a significantly better tolerability profile, particularly concerning neuropsychiatric adverse events like depression, somnolence, and akathisia.[8][9]

Deucravacitinib: A De Novo Deuterated Drug

Unlike deutetrabenazine, which was a "deuterium switch" of an existing drug, deucravacitinib (Sotyktu™) is a novel, de novo designed deuterated molecule.[4] Approved for moderate-to-severe plaque psoriasis, it is a highly selective inhibitor of tyrosine kinase 2 (TYK2).[10]

In this case, deuterium was incorporated into the N-methylamide moiety of the molecule during the initial discovery phase.[11] This strategic deuteration was designed to reduce the formation of a less selective N-demethylated metabolite, thereby helping to maintain the drug's high selectivity for TYK2 over other Janus kinase (JAK) family enzymes.[4][11] This improved selectivity is crucial for its favorable safety profile.

Donafenib: An Advancement in Cancer Therapy

Donafenib is a deuterated derivative of sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC).[12] In a head-to-head clinical trial, donafenib demonstrated superior overall survival compared to sorafenib in patients with advanced HCC.[12][13] Furthermore, donafenib exhibited a more favorable safety profile, with significantly fewer patients experiencing grade ≥3 adverse events.[13][14]

Quantitative Data Presentation: Pharmacokinetic Comparisons

The advantages of deuteration are most evident in the quantitative comparison of pharmacokinetic (PK) parameters between deuterated drugs and their non-deuterated (protio) counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites

| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change/Difference | Reference(s) |

| Total Active Metabolites (α+β-HTBZ) | ||||

| AUCinf (ng·h/mL) | ~296 | ~279 | ~1.06x Increase | [6] |

| Cmax (ng/mL) | ~24.7 | ~56.1 | ~56% Reduction | [6] |

| t½ (h) | ~9-11 hours (for individual metabolites) | ~2-3 hours (for individual metabolites) | ~3-4x Longer | [6] |

| Dosing Frequency | Twice Daily | Three Times Daily | Less Frequent | [9] |

Data derived from studies in healthy volunteers. AUCinf = Area under the curve from time zero to infinity; Cmax = Maximum plasma concentration; t½ = Half-life.

Table 2: Efficacy and Safety of Donafenib vs. Sorafenib in Advanced HCC

| Outcome | Donafenib | Sorafenib | Hazard Ratio / P-value | Reference(s) |

| Median Overall Survival (mOS) | 12.1 months | 10.3 months | HR: 0.831; P = .0245 | [12][13] |

| Median Progression-Free Survival (mPFS) | 3.7 months | 3.6 months | P = .0570 | [12] |

| Objective Response Rate (ORR) | 4.6% | 2.7% | P = .2448 | [13] |

| Grade ≥3 Drug-Related Adverse Events | 38% | 50% | P = .0018 | [13][14] |

Data from a Phase II-III randomized controlled trial.

Key Experimental Protocols

The development of deuterated drugs relies on robust in vitro assays to predict the in vivo impact of deuteration. Below are detailed methodologies for two critical experiments.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental for determining a compound's susceptibility to metabolism by liver enzymes, primarily CYPs, and for quantifying the kinetic isotope effect.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its protio-analog by measuring the rate of its disappearance when incubated with liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated) and positive control (e.g., Midazolam, Dextromethorphan).

-

Pooled Human Liver Microsomes (HLM).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Magnesium chloride (MgCl₂).

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis.

-

96-well plates, incubator, centrifuge, LC-MS/MS system.

Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create working solutions by diluting the stock in acetonitrile.

-

Prepare the NADPH regenerating system in buffer.

-

Thaw the liver microsomes on ice and prepare a working stock solution (e.g., 3 mg/mL) in the phosphate buffer. Keep on ice.

-

-

Incubation Procedure:

-

Add the liver microsomal solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for approximately 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

Incubate the plate at 37°C with shaking.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is typically quenched immediately after adding the NADPH system.

-

Include a negative control incubation where the NADPH system is omitted (quenched at the final time point) to assess non-NADPH-mediated degradation.

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .

-

This protocol is a generalized procedure. Specific concentrations, volumes, and time points may need optimization based on the compound's properties.[8][15][16][17][18]

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a deuterated compound inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions (DDIs).

Objective: To determine the IC₅₀ value (the concentration of a compound that causes 50% inhibition) for a test compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

-

Test compound and known positive control inhibitors for each CYP isoform.

-

Human Liver Microsomes (HLM) or recombinant human CYP enzymes.

-

Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).

-

NADPH.

-

Potassium phosphate buffer (pH 7.4).

-

Quenching solution (e.g., Acetonitrile or Methanol) with internal standard.

-

LC-MS/MS system.

Methodology:

-

Incubation Setup:

-

Prepare a series of dilutions of the test compound (e.g., 8-point curve, 3-fold serial dilution starting from 100 µM).

-

In a 96-well plate, combine HLM, phosphate buffer, and the isoform-specific probe substrate.

-

Add the test compound dilutions to the appropriate wells. Include vehicle control (no inhibitor) and positive control inhibitor wells.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reactions by adding a pre-warmed NADPH solution.

-

Incubate at 37°C for a predetermined time (short enough to be in the linear range of metabolite formation).

-

-

Reaction Termination and Processing:

-

Stop the reaction by adding a cold quenching solution containing an internal standard.

-

Centrifuge the plate to pellet proteins.

-

Transfer the supernatant for analysis.

-

-

Analysis and Data Interpretation:

-

Quantify the amount of the specific metabolite formed from the probe substrate using LC-MS/MS.

-

Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This assay can be performed using either specific probe substrates analyzed by LC-MS/MS or fluorogenic probes where the output is a fluorescent signal.[7][19][20][21][22]

Visualizations: Pathways and Workflows

Signaling Pathway: Mechanism of Action of Deutetrabenazine

Deutetrabenazine acts by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for loading monoamine neurotransmitters, such as dopamine, from the neuronal cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, deutetrabenazine depletes the presynaptic stores of dopamine, reducing the amount released into the synapse. This dampening of dopaminergic signaling is believed to alleviate the hyperkinetic movements characteristic of chorea.[23][24][25]

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. salamandra.net [salamandra.net]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. mttlab.eu [mttlab.eu]

- 9. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]

- 12. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Donafenib shows potential as first-line treatment of advanced hepatocellular carcinoma | MDedge [mdedge.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. mercell.com [mercell.com]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. neurologylive.com [neurologylive.com]

- 24. pnas.org [pnas.org]

- 25. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Trimethoprim-d9 Stock Solutions: An Application Note

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the preparation, storage, and handling of Trimethoprim-d9 stock solutions for research and development applications. This compound, a deuterated analog of the antibiotic Trimethoprim, is commonly utilized as an internal standard in quantitative analytical methods such as mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions based on available information for Trimethoprim and its deuterated form.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₉D₉N₄O₃ | |

| Molecular Weight | 299.37 g/mol | |

| Typical Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide, Propylene Glycol | [1][2] |

| Solubility in DMSO | 50 mg/mL (167.02 mM) (ultrasonication may be required) | [1] |

| Solubility in Water | 0.67 mg/mL (2.24 mM) (ultrasonication may be required) | [1] |

| Recommended Storage (Neat Solid) | 2-8°C | |

| Stock Solution Storage | -20°C (for up to 1 month) or -80°C (for up to 6 months) | [1] |

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

-

This compound (solid)

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator bath

-

Sterile polypropylene or glass vials for storage

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

This compound is classified as acutely toxic if swallowed and is a suspected reproductive toxin. Handle with care and avoid inhalation or direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any work.[3]

Procedure:

-

Equilibrate Reagents: Allow the this compound solid and DMSO to equilibrate to room temperature before use. This is particularly important for the hygroscopic DMSO to prevent water condensation.

-

Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Dissolution:

-

Transfer the weighed this compound into a sterile vial.

-

Add the calculated volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the solid.

-

Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution.

-

-

Sonication (if necessary): If the solid does not completely dissolve after vortexing, place the vial in a sonicator bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials. This minimizes freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name (this compound), concentration (10 mg/mL), solvent (DMSO), preparation date, and your initials.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[1] For long-term storage (up to 6 months), store at -80°C.[1]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

References

Application Note: Quantitative Analysis of Trimethoprim in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is a bacteriostatic antibiotic that functions as a dihydrofolate reductase inhibitor, primarily used in the treatment of urinary tract infections and in combination with sulfamethoxazole. Accurate quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive method for the quantitative analysis of Trimethoprim in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Trimethoprim-d9, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle of the Method

This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This compound, the deuterated internal standard, is added to all samples, calibrators, and quality controls to ensure accurate quantification. The concentration of Trimethoprim is determined by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Trimethoprim (analytical standard)

-

This compound (internal standard)

-

LC-MS/MS grade acetonitrile and methanol

-

Formic acid (≥98%)

-

Ultrapure water

-

Drug-free human plasma

2. Preparation of Stock and Working Solutions

-

Trimethoprim Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Trimethoprim in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Trimethoprim stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

-

IS Working Solution (e.g., 20 nM): Dilute the this compound stock solution in acetonitrile to the final working concentration.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.

-

Add 400 µL of the IS working solution in acetonitrile to each tube.

-

Vortex the tubes for 5 minutes at 500 rpm to precipitate proteins.

-

Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Dry the samples under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of a 1:3 methanol:water solution.

-

Vortex briefly and centrifuge before placing in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS System and Conditions

The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 or Biphenyl column (e.g., 100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration. |

| Flow Rate | 0.4 - 0.5 mL/min |

| Column Temperature | 60°C |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Trimethoprim | 291.1 | 230.1 (Quantifier) | Auto | Optimized |

| 123.1 (Qualifier) | ||||

| This compound | 300.1 | 230.1 (Quantifier) | Auto | Optimized |

| 123.1 (Qualifier) |

Note: The specific product ions and collision energies should be optimized for the instrument in use. The precursor ion for this compound is based on a +9 mass shift from the unlabeled compound.

Table 2: Method Validation Summary

This table summarizes typical performance characteristics of a validated method for Trimethoprim quantification.

| Parameter | Result |

| Linearity Range | 1.2 µg/mL to 40 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.06 µg/mL |

| Intra-assay Precision (%CV) | < 7% |

| Inter-assay Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within ±15% of nominal values |